molecular formula C8H10N2O2 B1434401 2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid CAS No. 1601247-09-9

2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid

Cat. No.: B1434401
CAS No.: 1601247-09-9
M. Wt: 166.18 g/mol
InChI Key: BVLKCLWYBASUPG-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid is a heterocyclic compound featuring a pyrazole ring attached to a cyclopropane carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole with cyclopropane carboxylic acid derivatives in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like ethyl acetate and the application of heat to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid (CAS: 1601247-09-9) is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C8H10N2O2
  • Molecular Weight : 166.18 g/mol
  • Purity : Typically available at 95% purity

The compound's structure features a cyclopropane ring substituted with a pyrazole moiety, which is significant for its biological interactions.

Anti-inflammatory Properties

Research has indicated that derivatives of pyrazole compounds exhibit anti-inflammatory effects. A study demonstrated that compounds similar to this compound can inhibit pro-inflammatory cytokines and signaling pathways like NF-kB and AP-1 in cell-based assays .

Antioxidant Activity

Another area of interest is the antioxidant potential of this compound. Pyrazole derivatives have shown to scavenge free radicals effectively, which could be beneficial in preventing oxidative stress-related diseases .

Enzyme Inhibition

Molecular docking studies suggest that this compound may interact with various enzymes, including those involved in metabolic pathways. The binding affinities indicate potential as an inhibitor for enzymes related to inflammation and cancer .

Case Studies and Experimental Data

A series of experiments were conducted to assess the biological activity of the compound:

StudyMethodFindings
Umesha et al. (2009)Cell-based assaysDemonstrated inhibition of NF-kB/AP-1 activation by pyrazole derivatives .
Molecular Docking StudyIn silico analysisIdentified strong binding interactions with key inflammatory enzymes .
Antioxidant ActivityDPPH AssayShowed significant free radical scavenging activity .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Pro-inflammatory Cytokines : By blocking the signaling pathways that activate these cytokines, the compound reduces inflammation.
  • Scavenging Free Radicals : The presence of the pyrazole ring enhances its ability to donate electrons, thus neutralizing free radicals.
  • Enzyme Interaction : The structural features allow it to fit into enzyme active sites, thereby inhibiting their function.

Properties

IUPAC Name

2-(2-methylpyrazol-3-yl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10-7(2-3-9-10)5-4-6(5)8(11)12/h2-3,5-6H,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLKCLWYBASUPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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